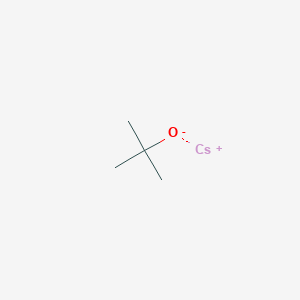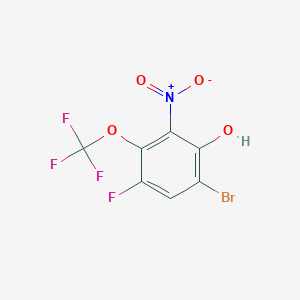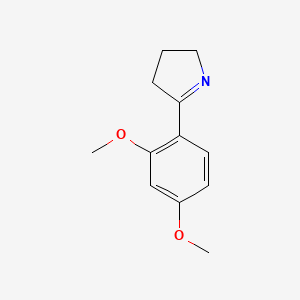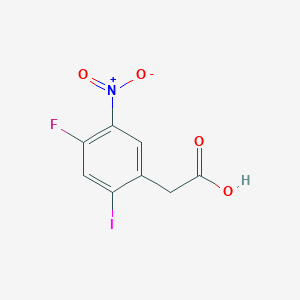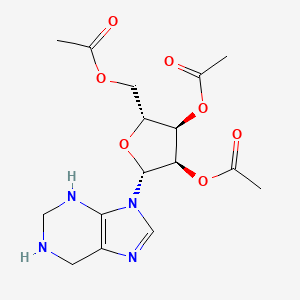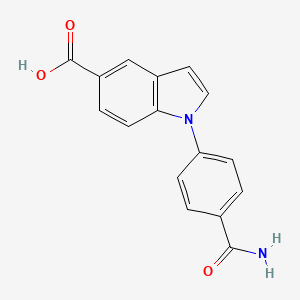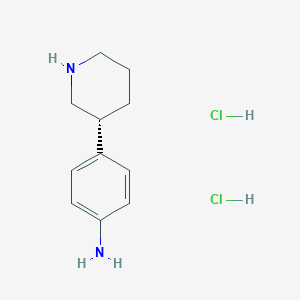
N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps starting from aniline derivatives. One common method includes the reaction of 2-fluoro-4-iodoaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and anti-cancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.
Wirkmechanismus
The mechanism by which N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to the active site and preventing substrate access. The fluoro and iodo groups enhance its binding affinity through halogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(N-(2-Trifluoromethylphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(4-Sulfamoylphenyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(4-Bromophenyl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both fluoro and iodo substituents, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent .
Eigenschaften
Molekularformel |
C14H12FIN2O3S |
|---|---|
Molekulargewicht |
434.23 g/mol |
IUPAC-Name |
N-[4-[(2-fluoro-4-iodophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H12FIN2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(16)8-13(14)15/h2-8,18H,1H3,(H,17,19) |
InChI-Schlüssel |
MSFKCXKKEQSELC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
